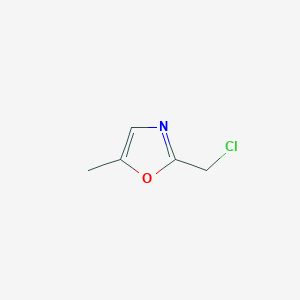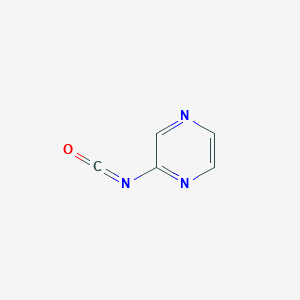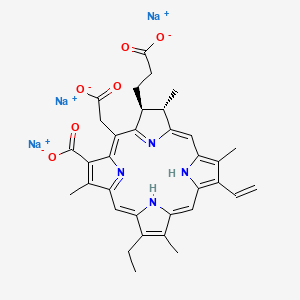
2-(Chloromethyl)-5-methyl-1,3-oxazole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 2-(Chloromethyl)-5-methyl-1,3-oxazole often involves complex chemical reactions . For instance, the synthesis of 2-chloromethyl-4-methyl-quinazoline derivatives involves the reaction of 1-(2-amino-phenyl)-ethanone with HCl gas in anhydrous conditions in the presence of chloro acetonitrile .Wissenschaftliche Forschungsanwendungen
Pharmacological and Therapeutic Applications
Oxazoles, including structures similar to 2-(Chloromethyl)-5-methyl-1,3-oxazole, have been extensively explored for their therapeutic potential. The diverse pharmacological profiles of oxazole derivatives are attributed to their ability to interact with various molecular targets, such as enzymes and receptors involved in disease pathways. These interactions have been leveraged in the design and development of new therapeutic agents with potential applications in treating cancers, Alzheimer's disease, microbial infections, and other conditions.
Anticancer Activity : Oxazole derivatives have shown promising anticancer properties by targeting specific molecular pathways involved in tumor growth and proliferation. Their mechanism of action often involves inhibition of enzymes or interaction with DNA, leading to apoptosis of cancer cells. The flexibility of the oxazole scaffold allows for the development of compounds with high specificity and efficacy against various cancer types (Kaur et al., 2018).
Neuroprotective Effects : The role of oxazole derivatives in neuroprotection has been explored, with some compounds demonstrating potential benefits in Alzheimer's disease. These effects are attributed to the ability of oxazole-based compounds to interact with amyloid beta, reducing its aggregation and mitigating neurotoxicity (Nordberg, 2007).
Antimicrobial and Antibacterial Properties : Oxazole derivatives have also been studied for their antimicrobial activities. Their action against bacteria and fungi is particularly noteworthy, making them candidates for the development of new antibiotics and antifungal agents. The structural diversity of oxazole compounds enables the targeting of a wide range of microbial pathogens (Kulkarni, Kaur, & Jaitak, 2021).
Material Science and Chemical Synthesis
In addition to pharmacological applications, oxazole derivatives, including those related to this compound, find utility in material science and as intermediates in chemical synthesis. Their unique chemical properties enable the development of novel materials and efficient synthetic pathways for various chemical compounds.
Synthetic Intermediates : Oxazole derivatives serve as key intermediates in the synthesis of more complex molecules. Their reactivity and structural features make them valuable in constructing diverse chemical entities for pharmaceuticals, agrochemicals, and other industrial applications (Özil & Menteşe, 2020).
Functional Materials : The electronic and photophysical properties of oxazole compounds are exploited in the development of functional materials, such as organic light-emitting diodes (OLEDs) and fluorescent markers. These applications benefit from the stability and luminescence characteristics of oxazoles (Salimgareeva & Kolesov, 2005).
Eigenschaften
IUPAC Name |
2-(chloromethyl)-5-methyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO/c1-4-3-7-5(2-6)8-4/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBCFSWIRRZFRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731851-14-2 | |
| Record name | 2-(chloromethyl)-5-methyl-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromobicyclo[2.2.2]octan-1-ol](/img/structure/B3152167.png)


![(2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate](/img/structure/B3152182.png)







![Methyl 5-bromobenzo[b]thiophene-3-carboxylate](/img/structure/B3152233.png)


